REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[S:7]([C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=1)(=[O:10])(=[O:9])[NH2:8]>C1COCC1>[OH:16][CH2:15][C:14]1[CH:13]=[CH:12][C:11]([S:7]([NH2:8])(=[O:9])=[O:10])=[CH:19][CH:18]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
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235 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 3N HCl at 0° C
|
Type
|
EXTRACTION
|
Details
|
The quenched mixture was extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (SiO2, petroleum ether/AcOEt from 9/1 to 1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |